4-Morpholineethanol, -bta--ethynyl-
Description
Significance of Morpholine (B109124) Scaffolds in Advanced Organic Synthesis
The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone in medicinal chemistry and organic synthesis. nih.govresearchgate.nete3s-conferences.org Its prevalence is largely due to the advantageous physicochemical and metabolic properties it imparts to molecules. nih.govresearchgate.net The morpholine scaffold is considered a "privileged structure" because it frequently appears in a wide range of biologically active compounds and approved drugs. nih.govjchemrev.com
Key attributes contributing to its significance include:
Improved Pharmacokinetics: The inclusion of a morpholine moiety can enhance a molecule's pharmacokinetic profile, improving properties like solubility and membrane permeability. nih.govresearchgate.net
Structural Versatility: It is a versatile and readily accessible building block that can be easily introduced into molecules. nih.govresearchgate.net A variety of synthetic methods exist for its creation and functionalization. researchgate.netchemrxiv.orgorganic-chemistry.org
Biological Activity: Morpholine derivatives exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comresearchgate.net It is a core component in the antibiotic linezolid and the anticancer agent gefitinib. wikipedia.orgchemicalbook.com
Chemical Stability: The saturated ring is generally stable, providing a robust framework for constructing more complex molecules. researchgate.net
These features make the morpholine scaffold an invaluable tool for chemists aiming to develop new therapeutic agents and functional materials. e3s-conferences.orgnbinno.com
Role of Ethynyl (B1212043) Moieties in Versatile Chemical Transformations and Building Block Design
The ethynyl group, characterized by a carbon-carbon triple bond (C≡C), is a highly versatile and reactive functional group in organic chemistry. longdom.org Its unique linear geometry and electron-rich π-system allow it to participate in a wide array of chemical transformations, making it an essential building block for constructing complex molecular architectures.
Notable roles of the ethynyl moiety include:
Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." researchgate.netacgpubs.org This reaction is known for its high efficiency, reliability, and biocompatibility, enabling the straightforward linking of different molecular fragments. researchgate.netresearchgate.net
Synthesis of Heterocycles: Alkynes are fundamental precursors in the synthesis of a wide variety of heterocyclic compounds through electrophilic cyclization, annulation, and hydroamination reactions. longdom.orgresearchgate.net
Cross-Coupling Reactions: Terminal alkynes readily participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Functional Group Interconversion: The triple bond can be selectively hydrogenated to form alkenes or alkanes, or hydrated to yield carbonyl compounds, offering pathways to diverse functionalities. acs.orgnih.gov
The ability of the ethynyl group to act as a reactive handle for subsequent modifications makes it indispensable in drug discovery, materials science, and chemical biology. researcher.lifenih.gov
Contextualization of 4-Morpholineethanol, -bta--ethynyl- within Modern Synthetic Chemistry
A molecule incorporating the 4-morpholineethanol backbone and an ethynyl group, such as the titular 4-Morpholineethanol, -bta--ethynyl-, represents a bifunctional building block of significant interest. This structure synergistically combines the desirable properties of the morpholine scaffold with the synthetic versatility of the alkyne.
The morpholine component provides a stable, polar, and often biocompatible anchor, which can improve the aqueous solubility and pharmacokinetic properties of the molecule. The ethynyl group serves as a highly specific reactive site. This combination is particularly valuable in fields like medicinal chemistry and chemical biology, where such molecules can be used as synthons or probes. For example, the ethynyl group allows for the molecule to be easily conjugated to other molecules, such as biomolecules or fluorescent tags, via click chemistry.
| Property | Description | Contribution from Morpholine | Contribution from Ethynyl Group |
|---|---|---|---|
| Molecular Class | Heterocyclic Alkyne Alcohol/Ether | Provides the heterocyclic core | Defines it as an alkyne |
| Key Functional Groups | Tertiary Amine, Ether, Alkyne | Amine and Ether | Carbon-Carbon Triple Bond |
| Primary Reactivity | Reactions of the alkyne (e.g., Click Chemistry, Hydration, Coupling) | Generally stable, can act as a base | High reactivity at the π-bonds |
| Potential Applications | Intermediate for synthesis, Linker molecule in bioconjugation | Improves solubility and bioavailability | Provides a site for covalent attachment |
Research Objectives and Scope of Investigation Pertaining to 4-Morpholineethanol, -bta--ethynyl-
Given the lack of specific published research on a compound with the precise name "4-Morpholineethanol, -bta--ethynyl-," the objectives for its investigation would be hypothetical, based on its structure. The primary goal would be to characterize its synthesis and reactivity to establish its utility as a building block in organic synthesis.
The scope of such an investigation would likely include:
Synthesis and Purification: Developing an efficient, high-yield synthetic route to the target molecule from commercially available starting materials. chemrxiv.orgchemrxiv.orgnih.gov This would involve optimizing reaction conditions and establishing a robust purification protocol.
Structural Characterization: Unambiguously confirming the molecular structure using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Reactivity Profiling: Exploring the reactivity of the ethynyl group in key chemical transformations. A central objective would be to demonstrate its efficacy in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Exploration of Derivatives: Using the parent compound as a scaffold to synthesize a small library of more complex derivatives. This would showcase its potential as a versatile intermediate for accessing novel chemical entities with potential applications in medicinal chemistry or materials science.
The table below outlines a potential research plan for this compound.
| Phase | Objective | Key Methodologies | Expected Outcome |
|---|---|---|---|
| Phase 1: Synthesis | Develop a reliable synthetic pathway. | Alkylation, Etherification reactions. | Pure compound in sufficient quantity for further study. |
| Phase 2: Characterization | Confirm structure and purity. | NMR (¹H, ¹³C), HRMS, FT-IR. | Complete analytical data confirming identity. |
| Phase 3: Reactivity Studies | Evaluate utility in key reactions. | CuAAC (Click Chemistry), Sonogashira coupling. | Demonstration of its utility as a synthetic building block. |
| Phase 4: Derivative Synthesis | Showcase its application as a scaffold. | Parallel synthesis, purification of new compounds. | A library of novel molecules for further screening or use. |
Properties
CAS No. |
19699-36-6 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.197 |
IUPAC Name |
2-morpholin-4-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H13NO2/c1-2-8(7-10)9-3-5-11-6-4-9/h1,8,10H,3-7H2 |
InChI Key |
YCJUYFIYUAIGPX-UHFFFAOYSA-N |
SMILES |
C#CC(CO)N1CCOCC1 |
Synonyms |
4-Morpholineethanol, -bta--ethynyl- |
Origin of Product |
United States |
Synthetic Methodologies and Optimized Strategies for 4 Morpholineethanol, Bta Ethynyl
Precursor Chemistry and Synthesis of Core Intermediates Incorporating Morpholineethanol
The assembly of the target molecule begins with the synthesis of two key building blocks: a functionalized morpholineethanol derivative and a partner substructure containing the ethynyl (B1212043) group.
Strategic Functionalization of Morpholineethanol for Subsequent Coupling
The hydroxyl group of 4-morpholineethanol is a poor leaving group, making it unsuitable for direct participation in many carbon-carbon bond-forming reactions. youtube.compressbooks.pub Therefore, a critical first step is its conversion into a more reactive functional group. Common strategies include:
Conversion to Alkyl Halides: The alcohol can be transformed into an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. libretexts.orglibretexts.org These reactions typically proceed via an Sₙ2 mechanism, which involves the formation of a highly reactive intermediate that is then displaced by a halide ion. libretexts.orglibretexts.org
Conversion to Sulfonate Esters: An alternative and widely used method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). youtube.compressbooks.pub This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a weak base like pyridine. pressbooks.publibretexts.org Sulfonates are excellent leaving groups, facilitating subsequent nucleophilic substitution or coupling reactions.
These functionalization strategies render the morpholineethanol moiety electrophilic and ready for coupling with a nucleophilic partner.
Design and Synthesis of the -bta--ethynyl- Substructure
The "-bta--ethynyl-" portion of the molecule represents a generic heterocyclic or aromatic system bearing a terminal alkyne. The synthesis of such a building block is highly dependent on the specific nature of the "-bta-" core. Five- and six-membered heterocycles are common scaffolds in drug discovery and materials science. thieme-connect.deossila.com
A general approach to synthesize an ethynyl-containing building block often involves two key steps:
Introduction of a Halogen: A common strategy is to first introduce a halide (iodide, bromide) or a pseudohalide (triflate) onto the desired "-bta-" core. Aryl iodides are particularly reactive in subsequent coupling reactions. wikipedia.org
Ethynylation: The halogenated intermediate can then be coupled with a source of the ethynyl group. A powerful method for this transformation is the Sonogashira coupling, which couples the halide with a terminal alkyne. libretexts.org Alternatively, ethynyl groups can be introduced using reagents like ethynyl(tributyl)stannane, which can be prepared from calcium carbide. nih.gov
Optimized Reaction Pathways for Coupling and Functional Group Introduction
The key step in assembling the final molecule is the cross-coupling of the functionalized morpholineethanol precursor with the ethynyl-containing substructure. The Sonogashira reaction is a cornerstone for forming carbon-carbon bonds between sp²-hybridized carbons (like those in aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes). libretexts.orgnumberanalytics.com
Catalytic Systems and Ligand Selection for Ethynylation Reactions
The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org
Palladium Catalysts: Zerovalent palladium complexes are the active catalysts. wikipedia.org Common examples include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]), which is reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligands is crucial; bulky and electron-rich ligands can enhance the rate of the reaction. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective alternatives to phosphine ligands. libretexts.org
Copper Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), are used to increase the reaction rate. wikipedia.org The copper salt reacts with the terminal alkyne to form a copper acetylide, which is a key intermediate in the catalytic cycle. numberanalytics.com While effective, the use of copper can sometimes lead to undesirable side reactions like the homocoupling of alkynes, prompting the development of copper-free Sonogashira protocols. nih.gov
| Palladium Source | Common Ligands | Co-catalyst | Key Features |
|---|---|---|---|
| [Pd(PPh₃)₄] | Triphenylphosphine (PPh₃) | CuI | Classic, widely used system. wikipedia.orgnumberanalytics.com |
| [Pd(PPh₃)₂Cl₂] | Triphenylphosphine (PPh₃) | CuI | More air-stable precatalyst than Pd(0) complexes. wikipedia.orglibretexts.org |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky phosphines (e.g., P(t-Bu)₃), NHCs | CuI or Copper-free | Allows for coupling of less reactive halides (e.g., aryl chlorides). libretexts.org |
| [DTBNpP]Pd(crotyl)Cl | Di-tert-butylneopentylphosphine (DTBNpP) | Copper-free | Air-stable precatalyst for room-temperature reactions. nih.gov |
Solvent System Optimization and Temperature Profiles in Multi-Step Synthesis
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield, reaction rate, and selectivity of the synthesis. numberanalytics.comresearchgate.net
Solvent Effects: Solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and amines such as triethylamine (B128534) or diisopropylamine (B44863) are commonly used for Sonogashira couplings. acs.orgresearchgate.net The solvent's ability to dissolve the reactants and catalysts, as well as its polarity, can impact the reaction's efficiency. researchgate.net In recent years, there has been a push towards using more environmentally benign solvents, including water, which can be facilitated by the use of surfactants to create nanomicelles that act as reaction vessels. organic-chemistry.orgnih.gov
Temperature Profiles: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150°C). researchgate.netacs.org While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or an increase in side products. numberanalytics.com Optimization is often required to find a balance. For instance, highly reactive substrates like aryl iodides can often be coupled at room temperature, whereas less reactive aryl bromides or chlorides may require heating. wikipedia.orgnih.gov
| Parameter | Condition A | Condition B | General Outcome |
|---|---|---|---|
| Solvent | DMF | Toluene | Polar aprotic solvents like DMF often lead to higher yields than non-polar solvents like toluene. researchgate.netresearchgate.net |
| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Amine bases like Et₃N often act as both the base and a solvent, generally providing good results. kaust.edu.sa |
| Temperature | Room Temperature | 100 °C | Higher temperatures increase the reaction rate but can also promote side reactions. numberanalytics.comresearchgate.net |
Principles of Atom Economy and Green Chemistry in Route Development
Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. acs.org Key considerations in the synthesis of complex molecules include:
Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant materials into the final product. acs.org Catalytic reactions like the Sonogashira coupling are inherently more atom-economical than stoichiometric reactions. nih.gov However, cross-coupling reactions still generate stoichiometric by-products (e.g., metal halides), and efforts are ongoing to minimize this waste. rsc.org
Catalyst Efficiency and Reusability: To reduce cost and environmental impact, particularly with expensive precious metals like palladium, research focuses on developing catalysts with very high turnover numbers (TON). colab.ws Another strategy is the development of heterogeneous catalysts, such as palladium nanoparticles on a solid support, which can be more easily separated from the reaction mixture and reused. nih.govacs.orgresearchgate.net
Safer Solvents and Reagents: A major goal of green chemistry is to reduce or eliminate the use of hazardous substances. kaust.edu.saacs.org This includes replacing volatile organic solvents with safer alternatives like water or bio-derived solvents. organic-chemistry.orgnih.gov
Energy Efficiency: Synthetic methods should be designed to be as energy-efficient as possible, for example, by running reactions at ambient temperature and pressure whenever feasible. kaust.edu.sa The development of highly active catalysts that enable room-temperature couplings is a significant step in this direction. nih.govnih.gov
By integrating these principles, the synthesis of 4-morpholineethanol, -bta--ethynyl- and related compounds can be made more efficient, cost-effective, and environmentally responsible. colab.ws
Advanced Purification and Isolation Techniques for High-Purity 4-Morpholineethanol, -bta--ethynyl-
Achieving high purity for a multifunctional molecule like 4-Morpholineethanol, -bta--ethynyl- necessitates the use of advanced purification strategies. The presence of a basic morpholine (B109124) ring, a hydroxyl group, and an acidic terminal alkyne proton provides multiple handles for separation from synthetic precursors, byproducts, and isomers. The selection of an appropriate purification technique or a combination thereof is paramount to obtaining the compound in a state suitable for its intended application. Key challenges in purification may include the compound's polarity, potential for salt formation, and the volatility of related low-molecular-weight impurities. acs.org
Chromatographic Purification Methodologies (e.g., Column Chromatography, HPLC)
Chromatography is a cornerstone of purification in organic synthesis, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a polar, functionalized molecule like the target compound, both low-pressure column chromatography and high-performance liquid chromatography (HPLC) are powerful tools.
Column Chromatography
Flash column chromatography using silica (B1680970) gel is a standard and scalable method for the initial purification of crude reaction mixtures. The polarity of the target compound, imparted by the morpholine and ethanol (B145695) moieties, suggests that a polar stationary phase like silica gel would be effective. The choice of eluent is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) is typically employed. acs.org The basicity of the morpholine nitrogen may cause tailing on acidic silica gel; this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system. researchgate.net
Table 1: Hypothetical Column Chromatography Parameters for Purification
| Parameter | Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for polar organic compounds. |
| Mobile Phase | Gradient: 0-10% Methanol in Dichloromethane | Balances polarity to elute the target compound while separating less polar impurities. |
| Additive | 0.5% Triethylamine (v/v) | Neutralizes acidic sites on silica to prevent peak tailing of the basic morpholine. |
| Loading | Dry loading on silica | Recommended for polar compounds to improve band sharpness and resolution. |
| Detection | TLC with UV (if chromophore present) & KMnO₄ stain | Potassium permanganate (B83412) stain visualizes the hydroxyl and alkyne groups. |
High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, particularly for analytical standards or final product isolation, HPLC is the method of choice. eschemy.com Given the compound's characteristics, several HPLC modes could be effective.
Reverse-Phase HPLC (RP-HPLC): This is the most common HPLC mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase would consist of a mixture of water and acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the morpholine nitrogen is protonated, leading to sharper peaks. sielc.comsielc.com
Ion-Exchange Chromatography (IEC): The basic morpholine moiety allows for cation-exchange chromatography. sielc.comcromlab-instruments.es In this technique, the protonated amine binds to a negatively charged stationary phase and is eluted by increasing the salt concentration or changing the pH of the mobile phase. This method offers high selectivity for separating the target amine from neutral or acidic impurities. cromlab-instruments.esgene-tools.com
Affinity Chromatography for Terminal Alkynes: A specialized technique involves chromatography on a solid support containing silver ions (Ag+). Terminal alkynes coordinate with silver ions to form silver acetylides, allowing for their selective retention while other compounds are washed away. google.com The desired alkyne can then be eluted by introducing a reagent that displaces it from the silver ions. google.com
Table 2: Illustrative HPLC Conditions for High-Purity Isolation
| Parameter | RP-HPLC Condition | Cation-Exchange Condition |
| Column | C18, 5 µm, 4.6 x 250 mm | Strong Cation Exchange (SCX), 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | 1 M NaCl in Mobile Phase A |
| Gradient | 5% to 95% B over 20 min | 0% to 100% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV (if applicable), ELSD, or MS | Suppressed Conductivity or MS |
Recrystallization and Crystallization Protocols for Enhanced Purity
Recrystallization is a powerful and economical technique for purifying solid compounds to a very high degree. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure solid is prepared at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution.
The key to successful recrystallization is the selection of an appropriate solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a molecule with both polar (hydroxyl, ether) and moderately non-polar (hydrocarbon backbone) features, a range of solvents should be screened.
Solvent Selection Strategy:
Polar Protic Solvents: Ethanol, isopropanol, or water may be effective due to the hydroxyl and morpholine groups.
Polar Aprotic Solvents: Acetone, ethyl acetate, or acetonitrile could be suitable.
Non-Polar Solvents: Toluene or heptane (B126788) are unlikely to be good single solvents but may be excellent as anti-solvents in a two-solvent system.
Solvent Mixtures: A common and effective approach is to dissolve the compound in a "good" solvent at a high temperature and then add a "poor" solvent (an anti-solvent) dropwise until turbidity persists. The solution is then heated to clarify and cooled slowly. A mixture like ethanol/water or ethyl acetate/hexane would be a logical starting point.
Table 3: Example Solvent Screening for Recrystallization
| Solvent / System | Solubility at 25 °C | Solubility at 78 °C (b.p. Ethanol) | Crystal Formation on Cooling |
| Water | Sparingly Soluble | Soluble | Potential for fine needles |
| Ethanol | Soluble | Very Soluble | Unlikely to crystallize |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good potential for crystals |
| Heptane | Insoluble | Insoluble | N/A |
| Ethanol/Water | Sparingly Soluble | Very Soluble | High potential, adjust ratio |
| Ethyl Acetate/Heptane | Sparingly Soluble | Very Soluble | High potential, adjust ratio |
The protocol involves dissolving the crude solid in a minimal amount of the chosen hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the filtrate to cool undisturbed to promote the formation of large, pure crystals. The resulting crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Morpholineethanol, Bta Ethynyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about connectivity, stereochemistry, and molecular dynamics.
For a comprehensive analysis of N-substituted morpholines, a suite of 1D and 2D NMR experiments is typically employed. researchgate.net At room temperature, the ¹H NMR spectra of protonated morpholine (B109124) rings often indicate a chair conformation. researchgate.net
While 1D NMR spectra provide initial insights, complex spin systems and signal overlap often necessitate the use of two-dimensional (2D) NMR techniques for complete structural assignment.
¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals scalar couplings between protons, typically those on adjacent carbons. For 4-(2-prop-2-yn-1-yl)morpholin-2-ol, COSY would show correlations between the protons of the ethyl bridge and adjacent protons on the morpholine ring, as well as between the methylene (B1212753) and methine protons of the propargyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon to which it is directly attached. This is invaluable for assigning carbon signals based on their corresponding, more easily distinguished, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC would show correlations from the protons of the N-CH₂-C≡CH group to the carbons of the morpholine ring, confirming the point of attachment.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 4-(2-prop-2-yn-1-yl)morpholin-2-ol
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-2 | ~4.0 | ~85.0 | C-3, C-6 |
| H-3 (ax, eq) | ~2.8, ~3.2 | ~48.0 | C-2, C-5 |
| H-5 (ax, eq) | ~2.6, ~2.9 | ~60.0 | C-3, C-6 |
| H-6 (ax, eq) | ~3.7, ~3.9 | ~67.0 | C-2, C-5 |
| N-CH₂ | ~3.4 | ~52.0 | C-3, C-5, C≡CH |
| C≡CH | ~2.5 | ~75.0 (quat), ~78.0 (CH) | N-CH₂, C≡CH |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
For compounds that exist as crystalline solids, solid-state NMR (ssNMR) can provide valuable information that is inaccessible in solution-state NMR. ssNMR can be used to study the effects of crystal packing on molecular conformation and to characterize different polymorphic forms. researchgate.net Dynamic processes, such as ring inversion, can also be investigated using variable temperature ssNMR studies. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula.
ESI and APCI are "soft" ionization techniques that are well-suited for analyzing polar and thermally labile molecules like morpholine derivatives.
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid to create an aerosol. This is a very gentle ionization method that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 4-(2-prop-2-yn-1-yl)morpholin-2-ol, ESI-HRMS would be expected to yield a prominent [M+H]⁺ ion.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules. This can sometimes lead to more in-source fragmentation than ESI, which can provide additional structural information.
The high resolving power of HRMS allows for the observation of isotopic patterns. The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) in the molecular ion cluster can be compared to theoretical patterns to further confirm the elemental composition of the compound.
Table 2: Expected HRMS Data for 4-(2-prop-2-yn-1-yl)morpholin-2-ol (C₉H₁₃NO₂)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 168.1025 | Within a few ppm |
| [M+Na]⁺ | 190.0844 | Within a few ppm |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. sci-hub.st The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the vibrations of chemical bonds. These techniques are excellent for identifying the functional groups present in a molecule.
For different crystalline forms (polymorphs) of the same compound, IR and Raman spectra can show differences in band positions, intensities, and shapes, making these techniques useful for solid-state characterization. americanpharmaceuticalreview.com
Table 3: Key IR and Raman Vibrational Frequencies for 4-(2-prop-2-yn-1-yl)morpholin-2-ol
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| C≡C-H | Stretching | ~3300 (sharp) | Strong |
| C-H (alkane) | Stretching | 2850-3000 | Strong |
| C≡C | Stretching | 2100-2260 (weak) | Strong |
| C-O-C | Asymmetric Stretch | ~1100 | Moderate |
The presence of a sharp band around 3300 cm⁻¹ in the IR spectrum would be a strong indicator of the terminal alkyne C-H stretch. The C≡C stretch, often weak in the IR, would be expected to show a strong signal in the Raman spectrum. sci-hub.st The broad O-H stretching band in the IR spectrum would confirm the presence of the hydroxyl group. The C-O-C stretching of the morpholine ring would likely appear in the fingerprint region. researchgate.netscielo.org.mx
X-ray Crystallography for Definitive Absolute Stereochemical and Three-Dimensional Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the molecule's spatial configuration and potential interactions.
For a compound such as 4-Morpholineethanol, -bta--ethynyl-, the first step in the process is the growth of a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed.
The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms can be resolved. The structural solution reveals the exact connectivity, conformational preferences of the morpholine ring, and the spatial orientation of the ethynyl (B1212043) and the hypothetical "-bta-" substituents. Different crystallized forms of a compound can exhibit unique X-ray diffraction patterns and other physical properties. google.com The refinement of the crystal structure model leads to the generation of precise atomic coordinates.
Below is a representative table of crystallographic data that would be expected from a successful X-ray diffraction analysis of the title compound.
Table 1: Representative X-ray Crystallographic Data
| Parameter | Value |
|---|---|
| Chemical Formula | C_xH_yN_zO_w |
| Formula Weight | [Calculated Value] g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.153 |
| b (Å) | 8.241 |
| c (Å) | 15.337 |
| α (°) | 90 |
| β (°) | 109.25 |
| γ (°) | 90 |
| Volume (ų) | 1211.4 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.25 g/cm³ |
| R-factor | 0.045 |
| Goodness-of-fit (GOF) | 1.05 |
This definitive structural information is paramount for confirming the successful synthesis of the target molecule and serves as a foundational dataset for further computational and experimental studies.
Integration of Spectroscopic Data for Holistic Structural Characterization
While X-ray crystallography provides a static image of the molecule in the solid state, a combination of other spectroscopic methods is essential to confirm the structure and understand its properties in solution. The integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive and holistic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For 4-Morpholineethanol, -bta--ethynyl-, the spectra would be expected to show characteristic signals for the morpholine ring protons and carbons, the ethyl group, and the distinct signals for the ethynyl and "-bta-" moieties. nih.gov
Table 2: Representative ¹H and ¹³C NMR Spectral Data
| Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Morpholine Ring (CH₂) | 2.5-2.8 (multiplet) | 53.5 |
| Morpholine Ring (CH₂) | 3.6-3.8 (multiplet) | 66.8 |
| Ethyl Group (-CH₂-N) | 2.85 (triplet) | 58.0 |
| Ethyl Group (-CH₂-O) | 3.95 (triplet) | 60.5 |
| Ethynyl Group (≡C-H) | 2.45 (singlet) | 75.0 |
| Ethynyl Group (-C≡) | - | 82.3 |
| "-bta-" Group | [Region-specific shifts] | [Region-specific shifts] |
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which allows for the unambiguous determination of its elemental formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable information about the molecule's structure and connectivity.
Table 3: Representative Mass Spectrometry Data
| Analysis | Result |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI+) |
| Molecular Ion [M+H]⁺ (Calculated) | [Calculated Value] |
| Molecular Ion [M+H]⁺ (Observed) | [Observed Value, within 5 ppm] |
| Major Fragmentation Ions | [m/z values corresponding to loss of key functional groups] |
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies would confirm the presence of the O-H group from the ethanol (B145695) moiety, the C-O-C ether linkage in the morpholine ring, and the characteristic C≡C and ≡C-H stretches of the terminal alkyne.
Table 4: Representative Infrared (IR) Absorption Data
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Alcohol) | 3400 (broad) |
| C-H Stretch (Aliphatic) | 2850-2960 |
| ≡C-H Stretch (Alkyne) | 3300 (sharp) |
| C≡C Stretch (Alkyne) | 2120 (weak) |
| C-O-C Stretch (Ether) | 1115 (strong) |
By integrating these disparate yet complementary datasets, a complete and unambiguous structural assignment for 4-Morpholineethanol, -bta--ethynyl- can be achieved. The NMR and IR data confirm the presence of all key functional groups and their connectivity, the mass spectrometry data validates the elemental composition, and the X-ray crystallography provides the definitive three-dimensional structure.
Mechanistic Investigations and Reactivity Profiles of the Ethynyl Moiety in 4 Morpholineethanol, Bta Ethynyl
Exploration of Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. wikipedia.org This reaction is celebrated for its high efficiency, regioselectivity, and mild reaction conditions, which make it suitable for a wide range of applications, from drug discovery to materials science. wikipedia.orgnih.gov The reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govorganic-chemistry.org The presence of a copper(I) catalyst is crucial, as the uncatalyzed thermal reaction requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org
The general mechanism of CuAAC involves the formation of a copper(I) acetylide intermediate. nih.gov This species then reacts with the azide, leading to the formation of a six-membered copper-containing intermediate, which subsequently rearranges and, after protonolysis, releases the triazole product and regenerates the copper(I) catalyst. nih.gov For a compound like N-propargylmorpholine, the terminal alkyne is readily available to participate in this catalytic cycle.
The kinetics of CuAAC reactions are significantly influenced by several factors, including the solvent, the nature of the copper source, and the presence of accelerating ligands. researchgate.netresearchgate.net Studies on various alkynes have shown that the reaction rate can be accelerated by orders of magnitude compared to the uncatalyzed version. organic-chemistry.org While specific kinetic data for the cycloaddition of "4-Morpholineethanol, -bta--ethynyl-" is not available, studies on analogous N-propargyl amides and ethers provide valuable insights. For instance, the electronic nature of the alkyne can have a moderate effect on the reaction rate, though the choice of an effective accelerating ligand often plays a more dominant role. nih.gov
Thermodynamically, the Huisgen 1,3-dipolar cycloaddition is highly exothermic, which provides a strong driving force for the reaction. organic-chemistry.org However, a high activation barrier limits the rate of the uncatalyzed reaction. organic-chemistry.org The copper catalyst provides an alternative, lower-energy pathway, thus dramatically increasing the reaction rate. organic-chemistry.org
Table 1: Representative Kinetic Data for CuAAC of Various Alkynes This table presents data from analogous systems to illustrate the influence of reaction conditions on CuAAC kinetics.
| Alkyne Substrate | Azide Substrate | Copper Source | Ligand | Solvent | Time to >90% Conversion | Reference |
|---|---|---|---|---|---|---|
| Propargyl Ether | Benzyl Azide | CuI | THPTA | H₂O/t-BuOH | < 30 min | nih.gov |
| Tertiary Propiolamide | Coumarin Azide | Cu(I) (from CuSO₄/Ascorbate) | THPTA | H₂O/DMSO | ~ 1 hour | nih.gov |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate | TBTA | H₂O/t-BuOH | < 1 hour | nih.gov |
Note: THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, AFA = Azido-functionalized precursor, DMF = Dimethylformamide.
The counter-ion of the copper salt also plays a significant role. Salts with weakly coordinating anions, such as tetrafluoroborate (B81430) (BF₄⁻), often lead to faster reactions compared to those with strongly coordinating anions like iodide (I⁻), as the latter can compete for coordination sites on the copper center. nih.govrsc.org The choice of base and solvent system further allows for optimization. nih.gov For instance, the use of amine bases can facilitate the formation of the copper acetylide intermediate. nih.gov
Table 2: Effect of Ligands on CuAAC Reaction Outcomes This table illustrates the impact of different ligands on the efficiency of CuAAC, based on studies of analogous systems.
| Ligand | Key Features | Typical Conditions | Effect on Reaction Rate | Reference |
|---|---|---|---|---|
| TBTA | Stabilizes Cu(I), high reaction rates in coordinating solvents. | Aqueous/organic mixtures | Strong acceleration | nih.govresearchgate.net |
| THPTA | Water-soluble, ideal for bioconjugation. | Aqueous solutions | High acceleration, especially in water | nih.gov |
| BimPy₂ | Effective in organic solvents. | Organic solvents (e.g., CH₃CN) | Strong acceleration in organic media | nih.gov |
| None | Prone to catalyst deactivation and slower rates. | Various | Significantly slower than ligated systems | nih.gov |
Cross-Coupling Reactions Involving the Terminal Alkyne
The terminal alkyne functionality is a key player in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds. wikipedia.org These reactions typically involve the coupling of the terminal alkyne with an organic halide or triflate.
Sonogashira Coupling: This is the most prominent cross-coupling reaction for terminal alkynes. wikipedia.orgorganic-chemistry.org It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orgyoutube.com For a molecule like N-propargylmorpholine, this reaction provides a direct route to synthesize aryl- or vinyl-substituted alkynes. Copper-free Sonogashira protocols have also been developed to avoid issues related to the toxicity of copper. organic-chemistry.org
Heck Coupling: The Heck reaction typically involves the coupling of an alkene with an aryl or vinyl halide. youtube.comyoutube.com While the direct coupling of a terminal alkyne in a standard Heck reaction is less common, related transformations, such as oxidative Heck-type reactions, can involve alkynes. researchgate.net
Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. youtube.comyoutube.com To involve a terminal alkyne in a Stille coupling, it would first need to be converted into an alkynylstannane. This alkynylstannane can then be coupled with an aryl or vinyl halide under palladium catalysis.
Table 3: Typical Conditions for Sonogashira Coupling of Terminal Alkynes This table provides representative conditions for the Sonogashira coupling of alkynes analogous to N-propargylmorpholine.
| Alkyne Substrate | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | High | wikipedia.org |
| 1-Heptyne | 4-Iodotoluene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 95% | organic-chemistry.org |
| Propyne | Aryl Iodides | Pd/Cu system | CuI | Et₃N | THF | 85-94% | organic-chemistry.org |
Note: Et₃N = Triethylamine (B128534), i-Pr₂NH = Diisopropylamine (B44863), DMF = Dimethylformamide, THF = Tetrahydrofuran (B95107), NHC = N-Heterocyclic Carbene.
The mechanism of the Sonogashira coupling is well-established and proceeds through a catalytic cycle involving both palladium and copper. wikipedia.orgyoutube.com The key steps are:
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide to form a Pd(II) intermediate. mit.eduresearchgate.net
Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide. youtube.com This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium and regenerating the copper(I) salt. researchgate.net
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final coupled product (the internal alkyne) and regenerate the active Pd(0) catalyst. mit.eduresearchgate.net
The mechanism of the Heck reaction involves the oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl/vinyl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base. youtube.comyoutube.com
The Stille coupling mechanism also begins with the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by a transmetalation step where the organostannane transfers its organic group to the palladium center. The cycle concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. youtube.comyoutube.com
Electrophilic and Nucleophilic Addition Reactions to the Triple Bond
The electron-rich π-system of the alkyne triple bond makes it susceptible to attack by electrophiles. Conversely, the terminal C-H bond is weakly acidic and can be deprotonated to form a nucleophilic acetylide.
Electrophilic Addition: The addition of electrophiles to alkynes is a common transformation. libretexts.org For example, the reaction with hydrogen halides (H-X) or halogens (X₂) proceeds via an initial attack of the electrophile on the π-bond to form a vinyl cation intermediate. libretexts.org This intermediate is then attacked by the nucleophilic halide ion. The regioselectivity of the addition of hydrogen halides to unsymmetrical alkynes typically follows Markovnikov's rule, where the hydrogen adds to the carbon atom that already bears more hydrogen atoms. libretexts.org
Nucleophilic Addition: The triple bond itself is generally less susceptible to nucleophilic attack than a carbonyl group. However, nucleophilic addition can occur, particularly with activated alkynes or under specific catalytic conditions. nih.govyoutube.com A more common reaction involving nucleophiles is the deprotonation of the terminal alkyne to form an acetylide anion. This acetylide is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides. nih.govyoutube.comyoutube.com For instance, the addition of a metalated alkyne to a carbonyl group is a fundamental method for forming propargylic alcohols. nih.gov
Table 4: Examples of Addition Reactions to Terminal Alkynes This table shows general examples of electrophilic and nucleophilic addition reactions that would be applicable to N-propargylmorpholine.
| Reaction Type | Reagent | Product Type | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Electrophilic Addition | HBr | Vinyl Bromide | Follows Markovnikov's rule, formation of a vinyl cation. | libretexts.org |
| Electrophilic Addition | Br₂ | Dibromoalkene | Formation of a cyclic bromonium ion intermediate. | libretexts.org |
| Nucleophilic Addition (of the acetylide) | 1. n-BuLi 2. Aldehyde (R-CHO) | Propargylic Alcohol | Formation of a nucleophilic lithium acetylide. | nih.gov |
| Nucleophilic Addition (of the acetylide) | 1. Base 2. Ketone (R₂C=O) | Tertiary Propargylic Alcohol | Generation of an acetylide anion which attacks the carbonyl carbon. | youtube.comyoutube.com |
Regioselectivity and Stereoselectivity Control in Reactions of 4-Morpholineethanol, -bta--ethynyl-
The regioselectivity and stereoselectivity of reactions involving the ethynyl (B1212043) group of 4-Morpholineethanol, -bta--ethynyl- are expected to be governed by the electronic and steric environment created by the adjacent morpholineethanol substituent. Electrophilic additions to the alkyne are anticipated to follow Markovnikov's rule, where the electrophile adds to the terminal carbon of the alkyne, leading to the formation of a more stable vinyl cation intermediate, which is then attacked by the nucleophile at the internal carbon. lumenlearning.comlibretexts.org However, the presence of the heteroatoms in the morpholine (B109124) ring could influence the electron density of the triple bond and potentially alter this selectivity.
For instance, in hydration reactions, the addition of water across the triple bond can be catalyzed by mercury salts or other electrophilic metal catalysts. Following Markovnikov's principle, this would typically lead to the formation of a methyl ketone after tautomerization of the initially formed enol. youtube.com Conversely, hydroboration-oxidation reactions are expected to exhibit anti-Markovnikov regioselectivity, yielding an aldehyde upon tautomerization of the intermediate enol. youtube.com The stereoselectivity of such additions is often syn, although this can be influenced by the specific reagents and reaction conditions. lumenlearning.com
The control of regioselectivity in addition reactions of alkynes is a significant area of research, with factors such as hydrogen bonding, steric hindrance, and chelation playing crucial roles. researchgate.net In the case of 4-Morpholineethanol, -bta--ethynyl-, the hydroxyl group could potentially direct certain catalytic reactions through coordination, thereby influencing both regioselectivity and stereoselectivity.
Table 1: Predicted Regioselectivity in Electrophilic Additions to 4-Morpholineethanol, -bta--ethynyl-
| Reaction | Reagents | Predicted Major Regioisomer | Predicted Stereochemistry |
| Hydrochlorination | HCl | 2-Chloro-1-(4-morpholino)but-1-en-4-ol | Mixture of (E/Z)-isomers |
| Hydrobromination | HBr | 2-Bromo-1-(4-morpholino)but-1-en-4-ol | Predominantly anti-addition |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(4-Morpholino)butan-2-one-4-ol | Not applicable |
| Hydroboration-Oxidation (anti-Markovnikov) | 1. BH₃-THF; 2. H₂O₂, NaOH | 2-(4-Morpholino)but-1-en-4-ol | syn-addition |
Note: The data in this table is predictive and based on general principles of alkyne reactivity. Specific experimental validation for 4-Morpholineethanol, -bta--ethynyl- is required.
Derivatization Strategies via Ethynyl Functionalization for Further Complexity
The ethynyl group of 4-Morpholineethanol, -bta--ethynyl- serves as a versatile handle for a variety of derivatization strategies aimed at increasing molecular complexity. These functionalizations are crucial for synthesizing a diverse range of compounds with potential applications in medicinal chemistry and materials science. The morpholine moiety is a common feature in many pharmaceuticals, and the ability to elaborate the ethynyl side chain provides a powerful tool for structure-activity relationship (SAR) studies. chemrxiv.orge3s-conferences.org
One of the most prominent reactions for ethynyl functionalization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would allow for the facile linkage of the 4-Morpholineethanol, -bta--ethynyl- core to a wide array of azide-containing molecules, generating 1,4-disubstituted 1,2,3-triazoles. A similar transformation, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), can be employed to produce 1,5-disubstituted triazoles, offering complementary regioselectivity. chemrxiv.org
Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, represents another powerful method for derivatization. This reaction would enable the introduction of various aromatic and unsaturated substituents at the terminal position of the ethynyl group, significantly expanding the chemical space accessible from 4-Morpholineethanol, -bta--ethynyl-.
Furthermore, the terminal alkyne can participate in C-H functionalization reactions, allowing for direct coupling with various electrophiles. rsc.org For instance, the A³ coupling (aldehyde-alkyne-amine) reaction provides a pathway to propargylamines. In a three-component reaction, 4-Morpholineethanol, -bta--ethynyl- could react with an aldehyde and a secondary amine in the presence of a suitable catalyst to afford a more complex morpholine derivative. researchgate.net
Table 2: Potential Derivatization Reactions of 4-Morpholineethanol, -bta--ethynyl-
| Reaction Type | Reagents | Product Class |
| CuAAC Click Chemistry | R-N₃, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazoles |
| RuAAC Click Chemistry | R-N₃, Ru catalyst | 1,5-Disubstituted 1,2,3-triazoles |
| Sonogashira Coupling | R-X (X=I, Br), Pd catalyst, Cu(I) cocatalyst | Aryl/Vinyl-substituted alkynes |
| A³ Coupling | R¹-CHO, R²₂NH, catalyst | Propargylamines |
| Glaser Coupling | Oxidizing agent, Cu(I) or Pd catalyst | 1,3-Diynes |
| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylated alkynes |
Note: This table outlines potential synthetic transformations. The feasibility and efficiency of these reactions for 4-Morpholineethanol, -bta--ethynyl- would require experimental investigation.
The derivatization of the morpholine nitrogen itself, through reactions such as alkylation or acylation, offers another dimension for structural modification, complementing the transformations of the ethynyl group. researchgate.net The combination of these strategies allows for the systematic and diverse functionalization of the parent molecule, paving the way for the synthesis of novel and potentially valuable chemical entities.
Computational and Theoretical Chemistry Studies on 4 Morpholineethanol, Bta Ethynyl
Applications and Advanced Methodological Contributions in Chemical Science Excluding Prohibited Areas
Role as a Versatile Synthetic Building Block for Complex Molecular Architectures
The ability to construct intricate molecular frameworks is a cornerstone of synthetic chemistry. 4-Propargylmorpholine serves as an exemplary building block, with its alkyne group providing a reactive handle for carbon-carbon bond formation and cycloaddition reactions.
The terminal alkyne of 4-propargylmorpholine is readily employed in powerful cross-coupling reactions, such as the Sonogashira coupling, to create extended linear systems that are precursors to macrocycles. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper complexes, forming a new carbon-carbon bond under mild conditions. wikipedia.orgnih.gov By using a difunctionalized aromatic or vinylic partner, a linear polymer can be formed, or by using a carefully designed precursor, an intramolecular cyclization can lead to the formation of a macrocycle incorporating the morpholine (B109124) unit.
Furthermore, the alkyne can participate in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". jetir.orgnih.gov When a molecule contains both an azide (B81097) and an alkyne group derived from a 4-propargylmorpholine scaffold, an intramolecular cyclization can occur to generate morpholine-fused polycyclic systems, such as morpholine-fused triazoles. researchgate.netnih.gov These reactions are highly efficient and regioselective, producing the 1,4-disubstituted triazole isomer exclusively. nih.govtaylorfrancis.com
| Reaction Type | Key Reagents & Catalysts | Product Type | Reference(s) |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd Catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine Base (e.g., NEt₃) | Aryl/Vinyl-substituted Alkynes | wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |
| Intramolecular CuAAC | Internal Azide Functionality, Cu(I) Catalyst | Morpholine-Fused Triazoles | jetir.orgresearchgate.netnih.gov |
| Pauson-Khand Reaction | Alkene, Dicobalt Octacarbonyl (Co₂(CO)₈) | Fused Cyclopentenones | wikipedia.org |
The synthesis of advanced polymers and dendrimers benefits significantly from monomers that allow for controlled and efficient polymerization or functionalization. 4-Propargylmorpholine is an ideal candidate for such applications. Dendrimers, which are highly branched, monodisperse macromolecules, can be synthesized using methods where the alkyne group plays a critical role. nih.govchemtube3d.com For instance, in a convergent synthesis approach, morpholine-alkyne units can be "clicked" onto a multifunctional core to build up the dendrimer generation by generation. nih.gov The CuAAC reaction is particularly suited for this, ensuring high yields and purity without the need for extensive purification. broadpharm.comorganic-chemistry.org
In polymer science, 4-propargylmorpholine can be used to synthesize poly(arylene ethynylene)s (PAEs) through Sonogashira polycondensation. researchgate.net These polymers are known for their conductive and fluorescent properties. Alternatively, the morpholine-alkyne unit can be attached to a pre-existing polymer backbone in a post-polymerization modification step, again often utilizing click chemistry to impart the specific properties of the morpholine ring, such as hydrophilicity, to the bulk polymer. nih.govrsc.org
| Macromolecule Type | Synthetic Strategy | Role of 4-Propargylmorpholine | Key Reactions | Reference(s) |
| Dendrimers | Convergent or Divergent Synthesis | Functionalization of branches or core | CuAAC (Click Chemistry) | nih.govnih.govgoogle.com |
| Poly(arylene ethynylene)s | Polycondensation | Monomer | Sonogashira Coupling | researchgate.net |
| Functionalized Polymers | Post-Polymerization Modification | Grafting-to side chains | CuAAC, Thiol-yne reaction | nih.govrsc.org |
Contributions to Ligand Design in Coordination Chemistry
The development of novel ligands is crucial for advancing the field of catalysis. The structure of 4-propargylmorpholine is advantageous for creating sophisticated ligands for transition metal complexes. wikipedia.org
The morpholine nitrogen atom can act as a Lewis base to coordinate with a metal center. While simple morpholine is a known ligand, the true utility of 4-propargylmorpholine lies in the ability to use the alkyne as a synthetic handle to build more complex, multidentate ligands. frontiersin.org For example, a Sonogashira coupling reaction can attach a phosphine- or pyridine-containing aryl group to the alkyne, creating a bidentate P,N or N,N ligand. mdpi.com Such ligands are instrumental in fine-tuning the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. The modularity of this approach, enabled by the reactivity of the alkyne, allows for the rapid generation of ligand libraries for catalyst screening.
| Catalyst System | Ligand Synthesis Method | Application | Reference(s) |
| Palladium Complexes | Sonogashira coupling to link phosphinoaryl groups | Cross-coupling reactions (e.g., Suzuki, Heck) | nih.govmdpi.com |
| Molybdenum Complexes | Direct coordination and ligand modification | Alkyne Metathesis | acs.org |
| Copper Complexes | CuAAC to form triazole-based N-donor ligands | Azide-Alkyne Cycloadditions | nih.govrsc.org |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a key strategy for tailoring the properties of the resulting MOF. A molecule like 4-propargylmorpholine can be used to functionalize the organic linkers before they are incorporated into the MOF structure.
A common approach involves starting with a standard MOF linker, such as terephthalic acid, and modifying it with 4-propargylmorpholine. For example, the linker could be an amino-functionalized terephthalic acid, which can be modified to incorporate the propargylmorpholine moiety. More powerfully, the alkyne group can be used for post-synthetic modification. A MOF can be constructed using linkers that already contain an alkyne group. The pores of this MOF can then be functionalized by performing click chemistry with an azide-bearing molecule, or conversely, a linker containing an azide can be "clicked" with 4-propargylmorpholine after the framework is built. youtube.com This method allows for the introduction of the morpholine functionality into the MOF's pores without altering the underlying crystal structure.
Future Directions and Emerging Research Avenues for 4 Morpholineethanol, Bta Ethynyl Chemistry
Exploration of Unconventional Reactivity and Catalyst-Free Transformations
The presence of both a tertiary amine (the morpholine (B109124) nitrogen) and a terminal alkyne in 4-Morpholineethanol, β-ethynyl- provides a unique platform for exploring unconventional reactivity. The intramolecular proximity of the basic nitrogen to the acidic acetylenic proton could facilitate novel catalyst-free transformations. Research in this area could focus on:
Intramolecularly-assisted reactions: The morpholino group could act as an internal base or nucleophile, activating the alkyne for subsequent reactions. This could lead to catalyst-free additions, cyclizations, or rearrangement reactions under thermal or photochemical conditions.
"Click" chemistry and triazole formation: The terminal alkyne is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. mdpi.com While CuAAC is a powerful tool, the development of catalyst-free SPAAC reactions with suitable strained azides would be a significant advancement, enabling bio-orthogonal labeling and material functionalization under mild, biocompatible conditions.
Sonogashira and other cross-coupling reactions: While typically palladium-catalyzed, the investigation of catalyst-free or alternative metal-catalyzed Sonogashira cross-coupling reactions with aryl halides could lead to more sustainable synthetic routes to complex molecules. acs.org
A recent study on morpholine-based organocatalysts highlighted the nuanced reactivity of the morpholine ring, suggesting that its electronic properties can be harnessed for efficient catalysis. frontiersin.org This opens the door to designing systems where the morpholine moiety in 4-Morpholineethanol, β-ethynyl- actively participates in and directs chemical transformations, rather than being a passive scaffold.
Integration into Automated Synthesis and Flow Chemistry Platforms
The development of automated synthesis and flow chemistry platforms offers significant advantages in terms of reproducibility, scalability, and safety. The unique properties of 4-Morpholineethanol, β-ethynyl- make it an ideal candidate for integration into such systems.
Continuous Flow Synthesis: The synthesis of the parent 4-Morpholineethanol can be adapted to flow conditions, and the subsequent introduction of the ethynyl (B1212043) group could also be performed in a continuous manner. rsc.org This would allow for the on-demand production of the target molecule with precise control over reaction parameters.
Automated Derivatization: An automated platform could be developed to perform a library of reactions on the ethynyl group of 4-Morpholineethanol, β-ethynyl-. This could include a variety of "click" reactions, hydroamination, and other addition reactions to rapidly generate a diverse set of functionalized molecules for screening in drug discovery or materials science.
Recent advances in the flow synthesis of alkynes from isoxazolones demonstrate the feasibility of generating this functional group in a continuous process, which could be adapted for the synthesis of 4-Morpholineethanol, β-ethynyl-. rsc.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes |
| Scalability | Limited | High |
| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volumes |
| Reproducibility | Variable | High |
Table 1: Comparison of Batch vs. Flow Synthesis for Alkyne-Functionalized Molecules
Advanced Material Precursor Development (Focus on innovative synthetic routes to new material classes)
The bifunctional nature of 4-Morpholineethanol, β-ethynyl- makes it an attractive building block for the synthesis of advanced materials. The morpholine unit can impart desirable properties such as solubility and biocompatibility, while the ethynyl group provides a reactive handle for polymerization or cross-linking.
Functional Polymers: The alkyne group can undergo polymerization through various methods, including metathesis and addition polymerization, to yield novel polymers with tailored properties. The resulting polymers would feature pendant morpholino groups, which could be further functionalized or used to modulate the polymer's physical and chemical characteristics.
Cross-linked Hydrogels: Thiol-yne "click" chemistry can be employed to cross-link 4-Morpholineethanol, β-ethynyl- with multifunctional thiols to form hydrogels. nih.gov These hydrogels could find applications in drug delivery, tissue engineering, and as smart materials that respond to external stimuli.
Surface Modification: The ethynyl group can be used to anchor the molecule to surfaces through reactions with surface-bound azides or other complementary functional groups. This would allow for the creation of functionalized surfaces with tailored wettability, biocompatibility, or catalytic activity.
A study on the synthesis of alkyne-functionalized photo-cross-linkable polyesters demonstrates a viable strategy for incorporating alkyne functionalities into polymeric materials for subsequent modification. nih.gov
| Material Class | Synthetic Strategy | Potential Applications |
| Functional Polymers | Alkyne polymerization | Drug delivery, specialty coatings |
| Hydrogels | Thiol-yne cross-linking | Tissue engineering, smart materials |
| Modified Surfaces | Surface-initiated "click" reactions | Biocompatible implants, sensors |
Table 2: Potential Advanced Materials from 4-Morpholineethanol, β-ethynyl-
Interdisciplinary Research with Emerging Fields at the Interface of Organic and Inorganic Chemistry
The interface between organic and inorganic chemistry presents a fertile ground for the development of novel functional molecules and materials. 4-Morpholineethanol, β-ethynyl- is well-positioned to contribute to this interdisciplinary field.
Organometallic Complexes and Metallopolymers: The morpholine nitrogen and the ethynyl group can both serve as ligands for a variety of transition metals. nih.govresearchgate.net This could lead to the formation of discrete organometallic complexes with interesting catalytic or photophysical properties, as well as metallopolymers where the metal centers are connected by the organic linker.
Hybrid Organic-Inorganic Materials: The molecule could be used as an organic linker in the synthesis of metal-organic frameworks (MOFs) or other hybrid materials. The morpholine unit could influence the framework's topology and pore environment, while the ethynyl group could be used for post-synthetic modification.
Catalyst Development: 4-Morpholineethanol, β-ethynyl- could be used as a ligand to support catalytically active metal centers. The electronic properties of the morpholine and the steric bulk of the substituent could be tuned to optimize the performance of the catalyst for a specific transformation.
Q & A
Q. Answer :
- Hazard Classification : Classified under 6.4A (harmful if inhaled; skin irritant) .
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal .
Advanced: How can computational chemistry predict the reactivity of α-ethynyl-substituted 4-Morpholineethanol derivatives?
Q. Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electron density distribution (e.g., ethynyl group nucleophilicity).
- Reactivity Mapping : Identify susceptible sites for electrophilic attack using Fukui indices.
- Validation : Compare predicted reaction pathways with experimental outcomes (e.g., regioselectivity in cycloadditions) .
Note : For synthesis, prioritize reagents from suppliers like Thermo Scientific and avoid unreliable sources (e.g., BenchChem). Always cross-validate data from conflicting sources (e.g., toxicity studies vs. hazard classifications ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
